molecular formula C20H14N2O3S B15013862 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15013862
M. Wt: 362.4 g/mol
InChI Key: ROADLSONMHPTFB-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a thiazole ring, a chromene moiety, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The chromene moiety can be introduced through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)16-11-26-20(21-16)22-18(23)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-11H,1H3,(H,21,22,23)

InChI Key

ROADLSONMHPTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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